

Technical Guide: 1-Amino-3-cyclopentene Hydrochloride[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-Amino-3-cyclopentene hydrochloride
CAS No.:	91469-55-5
Cat. No.:	B1630652

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Executive Summary

1-Amino-3-cyclopentene hydrochloride (also known as 3-cyclopenten-1-amine hydrochloride) is a high-value cycloaliphatic amine building block used extensively in medicinal chemistry and materials science.[1] Its core value lies in its conformationally restricted structure, which serves as a rigid scaffold for drug design—particularly in the synthesis of carbocyclic nucleosides and excitatory amino acid analogues. Additionally, it has emerged as a critical reagent in surface chemistry for the functionalization of silicon substrates, enabling stable DNA attachment points.

This guide details the physicochemical properties, validated synthesis protocols, and handling procedures for researchers utilizing this compound.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6]

Nomenclature & Identification

Property	Data
IUPAC Name	Cyclopent-3-en-1-amine hydrochloride
Common Synonyms	1-Amino-3-cyclopentene HCl; 3-Cyclopentenylamine HCl
CAS Number	91469-55-5 (HCl salt); 27721-59-1 (Free base)
Molecular Formula	C ₅ H ₉ N[1][2][3] · HCl
Molecular Weight	119.59 g/mol
SMILES	C1C=CCC1N.Cl
InChI Key	UUABBBRHAYHLO-UHFFFAOYSA-N

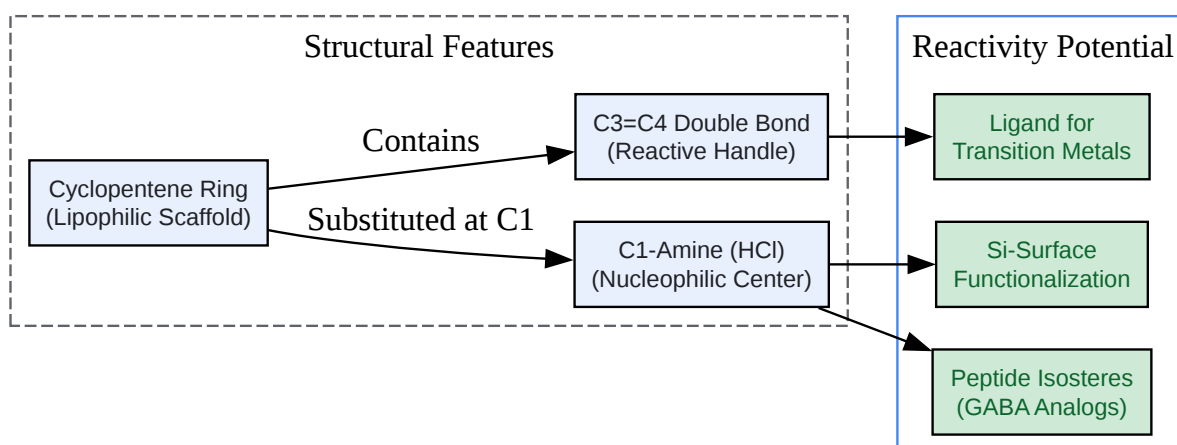
Physical Properties

Property	Value	Note
Appearance	White to off-white crystalline solid	Hygroscopic
Melting Point	211–221 °C	Decomposes upon melting
Solubility	High: Water, Methanol, DMSO Low: Diethyl ether, Hexane	Polar ionic salt
pKa	~10.5 (estimated for conjugate acid)	Typical for secondary alkyl amines
Chirality	Exists as (1R) and (1S) enantiomers	Often supplied as racemate unless specified

Structural Analysis & Reactivity

The compound consists of a five-membered carbocycle containing a single double bond at the C3-C4 position relative to the amine at C1.

- **Conformational Rigidity:** Unlike linear alkyl amines, the cyclopentene ring limits the conformational freedom of the amine group. This "locking" effect is vital for receptor binding studies where entropy loss upon binding must be minimized.
- **Reactivity Profile:**
 - **Amine (C1):** A primary aliphatic amine. It is a potent nucleophile in its free base form, capable of amide coupling, reductive amination, and sulfonylation.
 - **Alkene (C3=C4):** The double bond is isolated (non-conjugated). It is susceptible to electrophilic addition (e.g., bromination), epoxidation, and radical reactions, but is generally stable under standard amine coupling conditions.



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Figure 1: Structural functionalization logic of 1-Amino-3-cyclopentene.

Synthesis & Manufacturing

The most reliable laboratory-scale synthesis involves the Curtius Rearrangement of 3-cyclopentenecarboxylic acid. This route preserves the sensitive double bond which might be reduced under other amination conditions (e.g., reductive amination of cyclopentenone).

Primary Route: Curtius Rearrangement (DPPA Method)

This method utilizes Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the Boc-protected amine, followed by deprotection.

Precursors:

- Starting Material: 3-Cyclopentenecarboxylic acid (CAS 7686-77-3).
- Reagents: DPPA, Triethylamine (TEA), tert-Butanol, HCl (4M in dioxane).

Protocol:

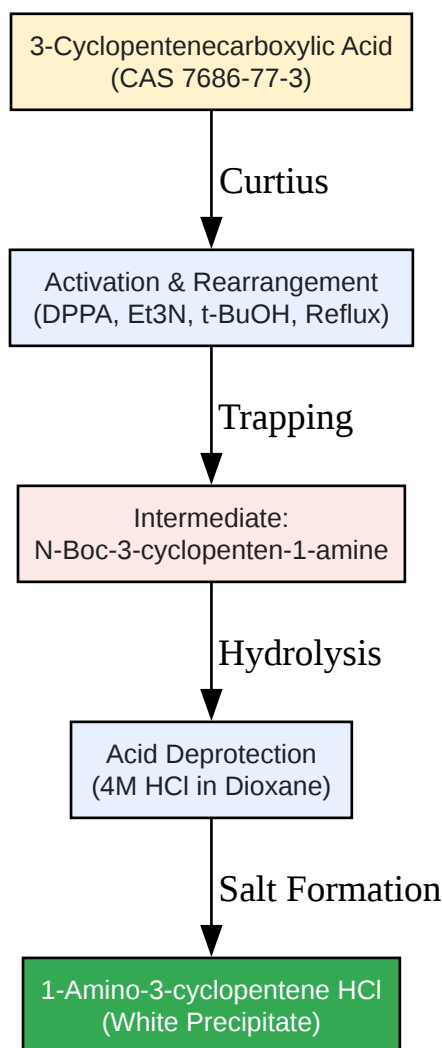
- Activation & Rearrangement:
 - Dissolve 3-cyclopentenecarboxylic acid (1.0 eq) in anhydrous tert-butanol (0.5 M concentration).
 - Add Triethylamine (1.1 eq) and DPPA (1.1 eq) under nitrogen atmosphere.
 - Heat the mixture to reflux (80–90 °C) for 12–16 hours. The acid converts to the acyl azide, rearranges to the isocyanate, and is trapped by t-BuOH to form tert-butyl N-(3-cyclopenten-1-yl)carbamate.
 - Checkpoint: Monitor by TLC/LCMS for disappearance of acid.
- Workup:
 - Concentrate the solvent.^[4] Dissolve residue in EtOAc and wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
- Deprotection (Salt Formation):
 - Dissolve the crude carbamate in a minimal amount of dry dichloromethane (DCM) or dioxane.
 - Add 4M HCl in dioxane (5–10 eq) at 0 °C. Stir at room temperature for 2–4 hours.
 - The product, **1-Amino-3-cyclopentene hydrochloride**, will precipitate as a white solid.^[1]
^[5]

- Purification:
 - Filter the solid and wash with cold diethyl ether to remove organic impurities. Recrystallize from Ethanol/Ether if necessary.

Alternative Route: Schmidt Reaction (Scale-Up)

For kilogram-scale production where DPPA cost is prohibitive, the Schmidt reaction using Sodium Azide (NaN_3) and Sulfuric Acid (H_2SO_4) in chloroform is used.

- Caution: This generates in situ hydrazoic acid (HN_3), which is highly toxic and explosive. This method requires specialized ventilation and blast shields.



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Figure 2: Synthetic pathway via Curtius Rearrangement.

Applications in Research & Development

Medicinal Chemistry Scaffolds

The compound is a bioisostere for cyclopentane and pyrrolidine rings.

- **Carbocyclic Nucleosides:** Used as the "sugar" mimic in the synthesis of carbocyclic nucleoside analogs (e.g., Abacavir precursors). The double bond allows for further functionalization (dihydroxylation) to mimic ribose.
- **GABA Analogues:** When carboxylated or coupled with amino acids, it forms conformationally restricted GABA analogues (e.g., 3-aminocyclopentanecarboxylic acid derivatives), which are potent agonists/antagonists for GABA receptors.

Surface Functionalization (Materials Science)

1-Amino-3-cyclopentene is a superior reagent for functionalizing hydrogen-terminated silicon surfaces (Si-H).

- **Mechanism:** The C=C double bond reacts with Si-H surfaces via thermal or photochemical hydrosilylation.
- **Result:** This anchors the cyclopentene ring to the silicon, leaving the primary amine (C1-NH₂) exposed and free for further bioconjugation (e.g., attaching DNA or proteins).
- **Advantage:** Unlike linear amino-alkenes, the cyclic structure provides a more rigid and defined orientation of the amine group away from the surface.

Handling, Stability & Safety

Stability Profile

- **Hygroscopicity:** The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
- **Free Base Instability:** The free amine (liquid) readily absorbs CO₂ from the air to form carbamates. Always handle the free base under inert atmosphere. The HCl salt is the

preferred storage form.

- Thermal: Stable up to its melting point (~211 °C), but prolonged heating can cause discoloration.

Safety Hazards (GHS Classification)

- Signal Word:WARNING
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]
- PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

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- [To cite this document: BenchChem. \[Technical Guide: 1-Amino-3-cyclopentene Hydrochloride\[1\]\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1630652/docs#technical-guide-1-amino-3-cyclopentene-hydrochloride-1\]](#)

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